Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate
Overview
Description
“Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” is a chemical compound with the molecular formula C7H10O3S . It is used in the production of dihydro-thiophen-3-one .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” is represented by the InChI string:InChI=1S/C7H10O3S/c1-4-3-11-6 (5 (4)8)7 (9)10-2/h4,6H,3H2,1-2H3
. This indicates the connectivity and hydrogen count of the molecule. Physical And Chemical Properties Analysis
“Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” has a molecular weight of 174.22 g/mol . It has a topological polar surface area of 68.7 Ų . The compound has a rotatable bond count of 2 .Scientific Research Applications
These applications highlight the versatility and significance of Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate in scientific research. Researchers continue to explore its properties and discover new ways to harness its potential across various disciplines . If you need further details or have additional questions, feel free to ask! 😊
Safety and Hazards
“Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ .
properties
IUPAC Name |
methyl 4-methyl-3-oxothiolane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGAQTVNXLQDSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(C1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440666 | |
Record name | Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | |
CAS RN |
2689-70-5 | |
Record name | Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2689-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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